

A Technical Guide to 3-Iodobenzaldehyde: Commercial Availability, Synthetic Applications, and Biological Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Iodobenzaldehyde

Cat. No.: B1295965

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Iodobenzaldehyde**, a versatile aromatic building block. The document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its application in several cornerstone C-C bond-forming reactions. Additionally, it explores the biological relevance of benzaldehyde derivatives by illustrating their interaction with key inflammatory signaling pathways.

Commercial Availability and Suppliers

3-Iodobenzaldehyde is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 95% to over 98%. The compound is generally supplied as a white to pale yellow crystalline solid. A summary of prominent suppliers is provided in Table 1.

Table 1: Commercial Suppliers of **3-Iodobenzaldehyde**

Supplier	Purity	Available Quantities
Thermo Scientific Chemicals	98%	1g, 5g
Santa Cruz Biotechnology	N/A	Contact for details
Strem Chemicals	min. 98%	25g, 100g
ChemSupply Australia	>95.0%	25g
Crysdot LLC	98%	100g
Wychem	N/A	Contact for details
TCI America	>96.0%	5g, 25g
ChemicalBook	Various	Various

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical and Safety Data

A compilation of key physical, chemical, and safety data for **3-Iodobenzaldehyde** is presented in Table 2. This information is essential for safe handling, storage, and experimental design.

Table 2: Physicochemical and Safety Properties of **3-Iodobenzaldehyde**

Property	Value
CAS Number	696-41-3[1]
Molecular Formula	C ₇ H ₅ IO[1]
Molecular Weight	232.02 g/mol [1]
Appearance	White to cream or yellow crystals, powder, or fused solid[2]
Melting Point	54.0-60.0 °C[2]
IUPAC Name	3-iodobenzaldehyde[2]
Purity (Typical)	≥97.5% (GC)[2]
GHS Hazard Statements	H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338[3]

Key Synthetic Applications and Experimental Protocols

3-Iodobenzaldehyde is a valuable intermediate in organic synthesis, primarily utilized as an electrophilic partner in various palladium-catalyzed cross-coupling reactions and as a carbonyl electrophile in olefination reactions. The presence of the iodine atom provides a reactive site for the formation of new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of significant importance in the synthesis of pharmaceuticals and organic materials.[4] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[5]

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide, such as **3-Iodobenzaldehyde**, with a terminal alkyne.

Materials:

- **3-Iodobenzaldehyde** (1.0 mmol)
- Terminal alkyne (1.2 mmol)
- Bis(triphenylphosphine)palladium(II) chloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02 mmol)
- Copper(I) iodide (CuI , 0.04 mmol)
- Anhydrous triethylamine (TEA, 3.0 mmol)
- Anhydrous solvent (e.g., Toluene or THF, 5 mL)
- Schlenk flask and standard laboratory glassware

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add **3-Iodobenzaldehyde**, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.^[4]
- Add the anhydrous solvent and triethylamine. Stir the resulting mixture for 5-10 minutes at room temperature.^[4]
- Add the terminal alkyne dropwise to the reaction mixture via syringe.^[4]
- Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
- Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.^[4]

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.^[6] This method is a cornerstone of modern organic synthesis for the construction of substituted alkenes.^[7]

This protocol provides a representative procedure for the Heck coupling of **3-Iodobenzaldehyde** with an alkene.

Materials:

- **3-Iodobenzaldehyde** (0.5 mmol)
- Alkene (e.g., Methyl acrylate, 0.75 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Base (e.g., Triethylamine (TEA) or Sodium Carbonate (Na_2CO_3))
- Anhydrous N,N-Dimethylformamide (DMF)
- Schlenk flask or sealed reaction vial

Procedure:

- In a Schlenk flask or sealed reaction vial, combine **3-Iodobenzaldehyde**, Palladium(II) acetate, and the base.
- Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Add anhydrous DMF followed by the alkene via syringe.
- Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.

- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium(0) complex. It is widely used in academic and industrial settings for the synthesis of biaryls and other conjugated systems.^[8]

The following is a general procedure for the Suzuki coupling of **3-Iodobenzaldehyde** with an arylboronic acid.

Materials:

- **3-Iodobenzaldehyde** (1.0 equiv)
- Arylboronic acid (1.3 equiv)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Ligand (e.g., XPhos)
- Base (e.g., K_3PO_4 , 3.0 equiv)
- Solvent system (e.g., Dioxane and Water)
- Microwave vial or standard reaction flask

Procedure:

- Combine **3-Iodobenzaldehyde**, the arylboronic acid, the palladium catalyst, the ligand, and the base in a microwave vial or a standard reaction flask.[9]
- Purge the vessel with an inert gas (e.g., Argon).[9]
- Add the degassed solvent system (e.g., a mixture of dioxane and water).[9]
- Heat the reaction mixture. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 10 minutes).[9] For conventional heating, reflux the mixture until completion as monitored by TLC or GC/LC-MS.
- After cooling to room temperature, dilute the mixture with an organic solvent and water.
- Separate the layers and extract the aqueous phase with the organic solvent.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography to obtain the desired biaryl product.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[10] This reaction is highly valuable for its reliability and the predictable formation of the C=C double bond at the position of the former carbonyl group.[11]

This protocol is adapted for an environmentally benign, one-pot Wittig reaction.

Materials:

- **3-Iodobenzaldehyde** (1.0 mmol, 1.0 equiv)
- Alkyl halide (e.g., bromoacetonitrile, 1.6 mmol, 1.6 equiv)
- Triphenylphosphine (powdered)
- Saturated aqueous solution of sodium bicarbonate (5 mL)

- Diethyl ether
- Anhydrous magnesium sulfate
- Test tube (13 x 100 mm) with a magnetic stir bar

Procedure:

- Add powdered triphenylphosphine to a 13 x 100 mm test tube containing a magnetic stir bar.
- Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the resulting suspension for 1 minute.
- To the suspension, add the alkyl halide followed by **3-Iodobenzaldehyde**.
- Stir the reaction mixture vigorously for 1 hour.
- After the reaction period, transfer the mixture to a separatory funnel.
- Extract the aqueous layer three times with 5 mL portions of diethyl ether.
- Combine the organic extracts and dry with anhydrous magnesium sulfate.
- Decant the dried solution and concentrate using a rotary evaporator.
- Purify the crude product containing the alkene and triphenylphosphine oxide by column chromatography.

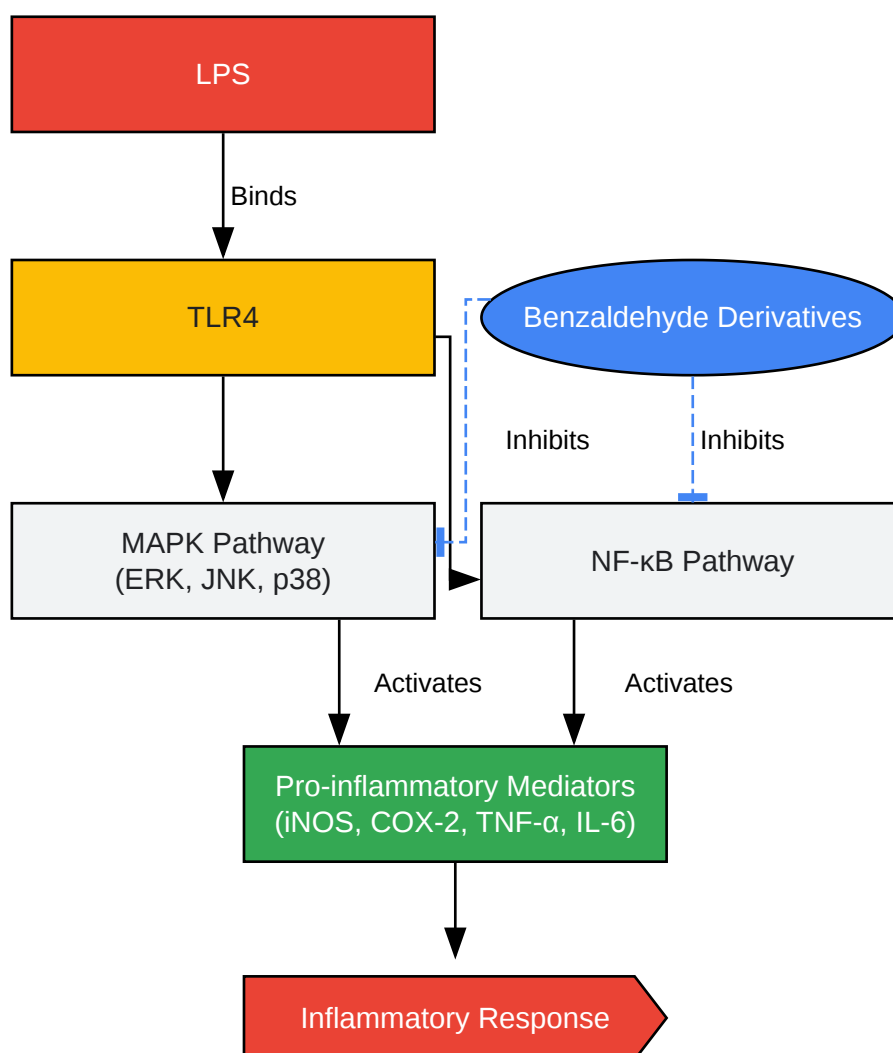
Biological Context: Benzaldehydes and Inflammatory Signaling

While **3-Iodobenzaldehyde** is primarily recognized as a synthetic intermediate, the broader class of benzaldehyde derivatives has been shown to possess noteworthy biological activities. Studies have demonstrated that certain benzaldehydes can exert anti-inflammatory effects by modulating key signaling pathways.^[12]

Research has indicated that some benzaldehyde compounds can suppress the lipopolysaccharide (LPS)-induced inflammatory response in immune cells, such as

macrophages.[13] This is achieved, in part, by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.[12][13] These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines (e.g., TNF- α , IL-6).[13]

The diagram below illustrates the general mechanism by which benzaldehyde derivatives can attenuate the inflammatory response.



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Caption: Inhibition of LPS-induced inflammatory pathways by benzaldehyde derivatives.

This pathway highlights the potential for molecules containing the benzaldehyde scaffold to be developed into novel anti-inflammatory agents. The functional groups on the benzene ring can

be readily modified using the synthetic routes described above, allowing for the exploration of structure-activity relationships and the optimization of therapeutic properties.

Conclusion

3-Iodobenzaldehyde is a commercially accessible and synthetically valuable building block for chemical synthesis and drug discovery. Its utility in robust C-C bond-forming reactions, coupled with the emerging biological relevance of the benzaldehyde scaffold, makes it a compound of significant interest to the research community. This guide provides a foundational resource for scientists and professionals working with this versatile intermediate.

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- To cite this document: BenchChem. [A Technical Guide to 3-Iodobenzaldehyde: Commercial Availability, Synthetic Applications, and Biological Context]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295965#commercial-availability-and-suppliers-of-3-iodobenzaldehyde]

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